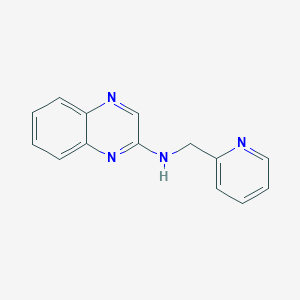
N-(pyridin-2-ylmethyl)quinoxalin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(pyridin-2-ylmethyl)quinoxalin-2-amine is a heterocyclic compound that contains both pyridine and quinoxaline moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. The presence of nitrogen atoms in its structure allows it to form coordinate bonds with metal ions, making it a versatile ligand in coordination chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(pyridin-2-ylmethyl)quinoxalin-2-amine can be synthesized through several methods. One common approach involves the reaction of 2-aminopyridine with quinoxaline derivatives under specific conditions. For instance, the reaction can be carried out in the presence of a catalyst such as iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene, which promotes C–C bond cleavage and subsequent formation of the desired amine . Another method involves the use of α-bromoketones and 2-aminopyridine, where the reaction conditions can be adjusted to yield either N-(pyridin-2-yl)amides or 3-bromoimidazo[1,2-a]pyridines .
Industrial Production Methods
Industrial production of this compound typically involves scalable and environmentally friendly techniques. One such method is the catalyst-free synthesis of N-pyridin-2-yl carbamates using N-hetaryl ureas and alcohols. This approach is suitable for producing a wide range of N-pyridin-2-yl derivatives with good to high yields .
Chemical Reactions Analysis
Types of Reactions
N-(pyridin-2-ylmethyl)quinoxalin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline moiety to dihydroquinoxaline derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are introduced at specific positions on the quinoxaline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents such as sodium borohydride (NaBH4) for reduction, and various electrophiles for substitution reactions. The reaction conditions typically involve mild temperatures and solvents like ethanol or acetonitrile.
Major Products
The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxaline derivatives, and substituted quinoxalines with various functional groups.
Scientific Research Applications
N-(pyridin-2-ylmethyl)quinoxalin-2-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(pyridin-2-ylmethyl)quinoxalin-2-amine involves its ability to form coordinate bonds with metal ions. This interaction can modulate the activity of metal-dependent enzymes and proteins, leading to various biological effects. For example, the compound can enhance the concentration of nitric oxide (NO) at tumor sites, which has been shown to reverse cancer resistance to chemotherapy and promote cancer cell death .
Comparison with Similar Compounds
Similar Compounds
N-(2-(bis(pyridin-2-ylmethyl)amino)ethyl)quinoline-2-carboxamide: This compound contains a quinoline moiety instead of quinoxaline and has similar coordination properties with metal ions.
N-(2-(bis(quinolin-2-ylmethyl)amino)ethyl)quinoline-2-carboxamide: This compound features quinoline moieties and exhibits similar biological activities.
Uniqueness
N-(pyridin-2-ylmethyl)quinoxalin-2-amine is unique due to its specific combination of pyridine and quinoxaline moieties, which provides distinct coordination chemistry and biological activity profiles
Properties
Molecular Formula |
C14H12N4 |
|---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
N-(pyridin-2-ylmethyl)quinoxalin-2-amine |
InChI |
InChI=1S/C14H12N4/c1-2-7-13-12(6-1)16-10-14(18-13)17-9-11-5-3-4-8-15-11/h1-8,10H,9H2,(H,17,18) |
InChI Key |
IXYZGVZMTAICMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)NCC3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















